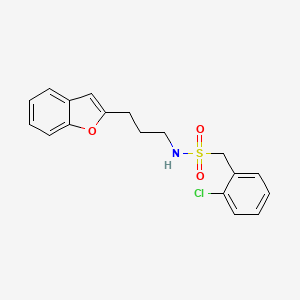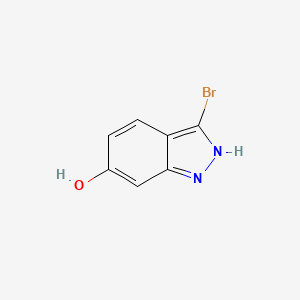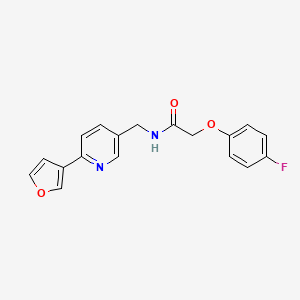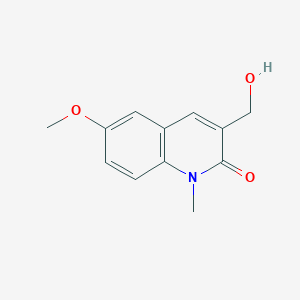
2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine” is a heterocyclic compound with the molecular formula C10H8ClN3. It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, one method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . Another method involves the use of Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various steps. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .Applications De Recherche Scientifique
Nonlinear Optical Properties
- Research Insight : Pyrimidine derivatives, including 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine, show promising applications in nonlinear optics (NLO). A study by Hussain et al. (2020) investigated thiopyrimidine derivatives for NLO applications, highlighting the importance of pyrimidine rings in such fields due to their electronic and structural properties (Hussain et al., 2020).
Antiviral Properties
- Research Insight : Pyrimidine derivatives, including those structurally related to this compound, have been studied for their antiviral properties. Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines, demonstrating their potential in inhibiting retrovirus replication (Hocková et al., 2003).
RNA Structure Analysis
- Research Insight : Pyrimidine and its derivatives play a crucial role in RNA structure. Kawai et al. (1992) discussed how modifications in pyrimidine residues impact the conformation and rigidity of tRNA, a critical aspect in understanding RNA function (Kawai et al., 1992).
Optical Properties in Organic Chemistry
- Research Insight : In organic chemistry, pyrimidine derivatives, similar to this compound, have been synthesized for their optical properties. Hadad et al. (2011) studied 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, revealing their potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).
Material Science Applications
- Research Insight : Pyrimidine-based compounds are used in material science, particularly in organic light-emitting diodes (OLEDs). Chang et al. (2013) synthesized Ir(III) metal complexes using pyrimidine chelates, demonstrating their efficacy in high-performance OLEDs (Chang et al., 2013).
Inhibitors in Medicinal Chemistry
- Research Insight : Munier-Lehmann et al. (2015) explored 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, closely related to this compound, as inhibitors of human dihydroorotate dehydrogenase (DHODH), showcasing their potential in antiviral therapy (Munier-Lehmann et al., 2015).
Fluorescent Probes for RNA Monitoring
- Research Insight : Pyrrolo-C, a fluorescent analog of cytidine, which is structurally similar to pyrimidine derivatives, has been used as a probe for RNA structure and dynamics, as reported by Tinsley and Walter (2006) (Tinsley & Walter, 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-methyl-4-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXQNCYVIWONQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692565.png)



![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)
![ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2692574.png)
![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)
![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)

![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)
